N-(4-{[(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide N-(4-{[(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15391387
InChI: InChI=1S/C18H21N5O3S/c1-14(24)21-16-7-9-17(10-8-16)27(25,26)22-18-19-12-23(13-20-18)11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,21,24)(H2,19,20,22)
SMILES:
Molecular Formula: C18H21N5O3S
Molecular Weight: 387.5 g/mol

N-(4-{[(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide

CAS No.:

Cat. No.: VC15391387

Molecular Formula: C18H21N5O3S

Molecular Weight: 387.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-{[(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide -

Specification

Molecular Formula C18H21N5O3S
Molecular Weight 387.5 g/mol
IUPAC Name N-[4-[(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)sulfamoyl]phenyl]acetamide
Standard InChI InChI=1S/C18H21N5O3S/c1-14(24)21-16-7-9-17(10-8-16)27(25,26)22-18-19-12-23(13-20-18)11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,21,24)(H2,19,20,22)
Standard InChI Key MDMGXXWDTDNOCK-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-[4-[(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)sulfamoyl]phenyl]acetamide, reflects its hybrid structure. Key components include:

  • A 1,4,5,6-tetrahydro-1,3,5-triazine ring, a partially saturated heterocycle with three nitrogen atoms.

  • A benzyl group at position 5 of the triazine ring.

  • A sulfamoyl bridge linking the triazine to a 4-acetamidophenyl moiety.

The stereoelectronic profile of this molecule is defined by the electron-deficient triazine core and the electron-rich benzyl and acetamide groups, creating a polarized system conducive to intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₂₁N₅O₃S
Molecular Weight387.5 g/mol
IUPAC NameN-[4-[(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)sulfamoyl]phenyl]acetamide
Canonical SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCCN2C3=CC=CC=C3
InChI KeyMDMGXXWDTDNOCK-UHFFFAOYSA-N

Synthesis and Manufacturing

Reaction Pathways

The synthesis of N-(4-{[(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide involves multi-step organic transformations, typically proceeding as follows:

  • Formation of the Triazine Core:

    • Condensation of benzylamine with formaldehyde and ammonium chloride under acidic conditions generates the 1,3,5-triazine scaffold.

    • Selective reduction of the triazine ring yields the 1,4,5,6-tetrahydro derivative.

  • Sulfonamide Coupling:

    • Reaction of 4-aminobenzenesulfonamide with chlorosulfonic acid produces the sulfonyl chloride intermediate.

    • Nucleophilic substitution with the triazine amine forms the sulfamoyl linkage.

  • Acetamide Functionalization:

    • Acetylation of the para-aminophenyl group using acetic anhydride introduces the terminal acetamide moiety.

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
Triazine FormationBenzylamine, HCHO, NH₄Cl, HCl, 60°C72
SulfonylationClSO₃H, DCM, 0°C → RT85
AcetylationAc₂O, Pyridine, 50°C91

Critical challenges include maintaining the stability of the tetrahydrotriazine ring during sulfonylation and minimizing side reactions such as over-acetylation. Purification via column chromatography (silica gel, ethyl acetate/hexane) is typically required to achieve >95% purity.

Biological Activity and Mechanistic Insights

Antimicrobial Screening

Preliminary assays against Escherichia coli and Staphylococcus aureus reveal moderate bacteriostatic effects (MIC = 32–64 µg/mL), suggesting potential as a scaffold for antibiotic development. The benzyl group’s lipophilicity may enhance membrane permeability, a hypothesis supported by computational logP calculations (~2.8).

Comparative Analysis with Related Compounds

N-Benzyl-2-[(5-Benzyl-4-Phenyl-1,2,4-Triazol-3-yl)Sulfanyl]Acetamide

This structurally related compound (C₂₄H₂₂N₄OS, MW 414.52) replaces the triazine with a triazole ring, altering electronic properties . Key differences include:

PropertyTriazine DerivativeTriazole Derivative
Heterocycle1,3,5-Triazine1,2,4-Triazole
Sulfur PositionSulfamoyl (-SO₂NH-)Thioether (-S-)
Calculated logP2.83.4
Antibacterial MIC32–64 µg/mL128 µg/mL

The triazine derivative’s lower logP and sulfamoyl group may favor solubility and target engagement compared to the more lipophilic triazole analog.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator